2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol, often referred to as CGP7930, is a synthetic organic compound belonging to the class of phenols. It has garnered significant interest in scientific research due to its role as a positive allosteric modulator of γ-aminobutyric acid B (GABAB) receptors. [, , , , , ] CGP7930 enhances the effects of GABAB receptor agonists, which are naturally occurring neurotransmitters that inhibit nerve activity in the brain. [, , , ]
Mechanism of Action
2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol acts as a positive allosteric modulator of GABAB receptors. [, , , , , , ] Instead of directly activating the receptor like an agonist, it binds to a distinct site on the receptor, increasing its affinity for agonists like baclofen and γ-hydroxybutyrate (GHB). [, , , , , ] This binding enhances the effects of these agonists, leading to increased inhibition of neurotransmission. [, , ]
Applications
2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol is primarily utilized as a research tool to investigate the function and therapeutic potential of GABAB receptors. [, , ] Its applications include:
Studying GABAB receptor subtypes: Research suggests that GABAB receptors mediating different physiological effects might have varying sensitivities to 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol. This characteristic makes it valuable for distinguishing between these subtypes. [, ]
Exploring GABAB receptor-related disorders: Due to its ability to enhance GABAB receptor activity, 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol has been studied in animal models to investigate its potential therapeutic effects on conditions such as anxiety, depression, and drug addiction. [, , ]
Compound Description: BHF177 is a positive allosteric modulator of γ-aminobutyric acid B (GABAB) receptors. [] It selectively reduces nicotine self-administration in rats without affecting food-maintained responding, suggesting potential as a smoking cessation treatment. [] BHF177 also blocks the brain reward function enhancement induced by nicotine. []
Relevance: While BHF177 shares the therapeutic target of GABAB receptor positive modulation with 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol (CGP7930), their structures are distinct. [] The inclusion of BHF177 highlights the diversity of chemical structures capable of yielding similar pharmacological effects, suggesting potential for developing GABAB receptor-positive modulators with improved selectivity or potency.
Compound Description: GS39783 is a GABAB receptor-positive modulator. [] When co-administered with the GABAB receptor agonist (3-amino-2[S]-hydroxypropyl)-methylphosphinic acid (CGP44532), GS39783 demonstrates additive effects in reducing nicotine self-administration in rats. []
Relevance: GS39783's classification as a GABAB receptor-positive modulator, alongside 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol (CGP7930), emphasizes the potential for combination therapies targeting GABAB receptors. [] This suggests that different positive modulators might act synergistically to enhance the effects of GABAB receptor agonists, potentially leading to improved treatments for nicotine addiction and other conditions.
Compound Description: Rac-BHFF is a positive allosteric modulator of GABAB receptors. [, , , ] Studies indicate that rac-BHFF might not fully substitute for GABAB receptor agonists like baclofen and γ-hydroxybutyrate (GHB) in terms of discriminative stimulus effects. []
Relevance: Rac-BHFF and 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol (CGP7930) are structurally dissimilar positive allosteric modulators of GABAB receptors, yet they share a common pharmacological target. [, , , ] Notably, rac-BHFF demonstrates greater effectiveness in enhancing the loss of righting reflex induced by baclofen compared to CGP7930. []
2,6-di-tert-butyl-4-methylphenol (BHT)
Compound Description: BHT is a traditional synthetic antioxidant widely used in various products. []
Relevance: BHT serves as a reference point for comparison with the "novel" antioxidant 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol. [] This comparison highlights the evolution of antioxidant development, with newer compounds like CGP7930 potentially offering different properties or applications compared to established antioxidants like BHT.
Propofol
Compound Description: Propofol is an anesthetic agent. []
Relevance: Research explored a series of oximino-propofol analogues for their actions at GABAB autoreceptors. [] While structurally distinct from 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol (CGP7930), the investigation of propofol-derived compounds underscores the ongoing search for novel GABAB receptor modulators with potential therapeutic applications.
Malonoben
Compound Description: Malonoben's specific properties are not detailed in the provided papers. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Clinofibrate is a hypolipidemic agent. It inhibits HMG-CoA reductase (IC50 = 0.47 mM) and stimulates the S-indan-1-ol dehydrogenase activity of the human liver 3α-hydroxysteroid dehydrogenase isoform AKR 1C4 in a concentration-dependent manner. Clinofibrate (10 and 30 mg/kg) reduces serum cholesterol and triglyceride levels in rats fed a normal chow pellet diet or a semisynthetic diet containing sucrose as the only carbohydrate source. Clinofibrate is a fibrate derivative with antilipidemic activity. Climofibrate has its greatest effect in reducing VLDL-triglyceride levels. Clinofibrate is an organic molecular entity. Clinofibrate is a fibrate drug sold and marketed in Japan.
Metal chelator and ionophore with beneficial effects in animal models of neurodegenerative diseases (Alzheimer's, Parkinson's and Huntington's disease). Effects on Alzheimer's disease attributed to copper and zinc chelation or increased level of a metalloprotease. Other actions reported including iron chelation, inhibition of Huntington expression from its mRNA, proteasome inhibition when complexed with copper, and stimulation of tumor necrosis factor-α secretion. Also inhibitor of CLK-1/MCLK1 (an aging-associated protein). Clioquinol is a metal-chelating antimicrobial agent with neuroprotective properties. It inhibits the growth of A. fumigatus with MIC values of 1, >32, 8, and 16 µg/ml in media containing no metal, iron, zinc, and copper, respectively. Clioquinol (37 mg/kg) decreases neuronal loss in the substantia nigra pars compacta (SNc) and increases time spent in the novel arm of a Y-maze in the α-synuclein hA53T transgenic mouse model of Parkinson's disease. It reduces brain atrophy and iron content, increases nigral tyrosine hydroxylase phosphorylation, and rescues behavioral impairments in the rotarod and Y-maze tests in tau knockout mice. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. 5-Chloro-7-iodo-8-quinolinol is an antibiotic with metal-binding properties and exhibits anticancer activity in vitro and in vivo. 5-Chloro-7-iodo-8-quinolinol, its glucuronide and sulfate in serum, urine and milk has been quantitated by gas chromatography. Clioquinol is an orally bioavailable, lipophilic, copper-binding, halogenated 8-hydroxyquinoline with antifungal, antiparasitic and potential antitumor activities. Clioquinol forms a stable chelate with copper (copper (II) ions), which inhibits the chymotrypsin-like activity of the proteasome; consequently, ubiquitinated proteins may accumulate in tumor cells, followed by tumor cell apoptosis and the inhibition of tumor angiogenesis. In addition, the clioquinol-copper complex appears to decrease the expression of androgen receptors (AR) in human copper-enriched prostate cancer cells. Serum levels of copper are often elevated in patients with cancer; copper chelation may inhibit copper-dependent endothelial cell proliferation and tumor secretion of angiogenic factors. Clioquinol was withdrawn in 1983 due to neurotoxicity. 5-chloro-7-iodoquinolin-8-ol is a monohydroxyquinoline that is quinolin-8-ol in which the hydrogens at positions 5 and 7 are replaced by chlorine and iodine, respectively. It has antibacterial and atifungal properties, and is used in creams for the treatment of skin infections. It has also been investigated as a chelator of copper and zinc ions for the possible treatment of Alzheimer's disease. It has a role as an antifungal agent, an antineoplastic agent, an antimicrobial agent, an antibacterial agent, a chelator and an antiprotozoal drug. It is an organochlorine compound, an organoiodine compound and a monohydroxyquinoline.
Clitocine belongs to the class of organic compounds known as glycosylamines. Glycosylamines are compounds consisting of an amine with a beta-N-glycosidic bond to a carbohydrate, thus forming a cyclic hemiaminal ether bond (alpha-amino ether). Clitocine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, clitocine is primarily located in the cytoplasm. Outside of the human body, clitocine can be found in mushrooms. This makes clitocine a potential biomarker for the consumption of this food product.
Clitorin is a flavonol glycoside that has been found in Clitoria. It has antioxidant activity in an online ABTS+-capillary electrophoresis-diode array detector (ABTS+-CE-DAD) antioxidant screening assay but is inactive in a DPPH scavenging assay. Clitorin is a bioactive chemical.